molecular formula C10H12FNO3 B3027152 1-Fluoro-3-isobutoxy-2-nitrobenzene CAS No. 1233955-76-4

1-Fluoro-3-isobutoxy-2-nitrobenzene

Cat. No. B3027152
CAS RN: 1233955-76-4
M. Wt: 213.21
InChI Key: WUXBZEULPAYSFD-UHFFFAOYSA-N
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Description

1-Fluoro-3-isobutoxy-2-nitrobenzene is a compound with the molecular formula C10H12FNO3 . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-isobutoxy-2-nitrobenzene consists of a benzene ring substituted with a fluoro group, an isobutoxy group, and a nitro group .

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound to 1-Fluoro-3-isobutoxy-2-nitrobenzene, was synthesized and its structure confirmed by X-ray crystallography. This compound was characterized by various techniques such as 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR, highlighting the importance of these techniques in the analysis of nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

Photophysics and Photochemistry

A comprehensive study on the photophysics and photochemistry of nitrobenzene, closely related to 1-Fluoro-3-isobutoxy-2-nitrobenzene, was conducted. This research involved CASPT2//CASSCF computations to characterize decay paths of the system after UV absorption, providing insights into the complex behavior of nitroaromatic compounds (Giussani & Worth, 2017).

Thermodynamic Properties

An experimental and computational thermodynamic study of three monofluoronitrobenzene isomers, including 1-fluoro-3-nitrobenzene, was performed. This study provided detailed insights into the thermodynamic properties of these compounds, essential for understanding their stability and reactivity (Ribeiro da Silva et al., 2010).

Molecular Ordering

A statistical analysis was conducted on smectogenic compounds related to 1-Fluoro-3-isobutoxy-2-nitrobenzene. This research involved quantum mechanics and intermolecular forces to understand the molecular ordering of these compounds, crucial for applications in liquid crystal technologies (Ojha, 2005).

Selective Extraction in Environmental Samples

Porous covalent organic frameworks (COFs) were synthesized for the selective extraction of fluoronitrobenzenes, including derivatives of 1-fluoro-3-nitrobenzene, from environmental samples. This study highlights the application of these frameworks in environmental monitoring and remediation (Deng et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 1-Fluoro-2-nitrobenzene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s reasonable to assume that 1-Fluoro-3-isobutoxy-2-nitrobenzene may have similar hazards.

properties

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(11)10(9)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBZEULPAYSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264314
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-isobutoxy-2-nitrobenzene

CAS RN

1233955-76-4
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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